3-tert-Butyltoluene

描述

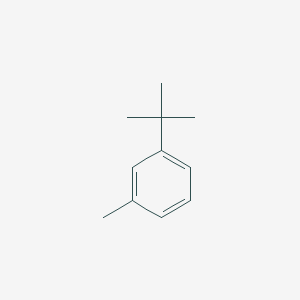

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIAYWZZZOZUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148068 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-38-3 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-tert-butyltoluene, a valuable intermediate in various chemical industries. The document details the prevalent synthetic methodologies, with a focus on achieving the meta-substituted isomer, and presents its characteristic analytical data.

Introduction

This compound, also known as m-tert-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] Its structure, featuring a methyl and a bulky tert-butyl group on the benzene ring at positions 1 and 3 respectively, imparts unique properties that make it a significant precursor in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. While it is often a co-product in the synthesis of its para-isomer, specific conditions can be tailored to favor its formation.

Synthesis of this compound

The primary industrial method for synthesizing tert-butylated toluenes is the Friedel-Crafts alkylation of toluene.[2] This electrophilic aromatic substitution reaction typically employs an alkylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]

The regioselectivity of the tert-butylation of toluene is highly dependent on the reaction conditions. The formation of the para-isomer, 4-tert-butyltoluene, is kinetically favored, particularly at lower temperatures, due to the ortho, para-directing effect of the methyl group and the steric hindrance of the bulky tert-butyl group at the ortho positions.[3][4] However, the meta-isomer, this compound, is the thermodynamically more stable product.[4][5] Consequently, higher reaction temperatures promote the isomerization of the initially formed para-isomer to the meta-isomer, leading to a product mixture enriched in this compound.[4][6]

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis proceeds through the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., tert-butyl chloride) to generate a tert-butyl carbocation, a potent electrophile.[2]

-

Electrophilic Attack: The electron-rich toluene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the tert-butylated toluene product.

dot

Experimental Protocol: Synthesis Favoring this compound

This protocol is adapted from general Friedel-Crafts alkylation procedures, with modifications to favor the formation of the meta-isomer through thermodynamic control.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture by attaching a calcium chloride drying tube to the condenser.

-

Reactant Charging: In the flask, place anhydrous toluene and anhydrous aluminum chloride. The molar ratio of toluene to tert-butyl chloride should be in excess (e.g., 5:1) to minimize polyalkylation.

-

Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add tert-butyl chloride dropwise from the dropping funnel while stirring. Maintain the temperature between 0-5 °C during the addition to control the initial exothermic reaction.

-

Thermodynamic Control: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to a higher temperature (e.g., 80 °C) and maintain for several hours.[5] This allows for the isomerization of the kinetically favored para-isomer to the more stable meta-isomer. Monitor the reaction progress by gas chromatography (GC).

-

Work-up: After the desired reaction time, cool the mixture to room temperature and quench the reaction by slowly pouring it over crushed ice and dilute hydrochloric acid.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.

-

Purification: The resulting crude product, an isomeric mixture, can be purified by fractional distillation to isolate this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1075-38-3 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [7] |

| Boiling Point | 189 °C | [8] |

| Density | 0.87 g/mL | [8] |

| Refractive Index | 1.485 | [8] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons.[9]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | Multiplet | 4H | Aromatic protons |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.3 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~151 | Quaternary aromatic C (C-C(CH₃)₃) |

| ~137 | Quaternary aromatic C (C-CH₃) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~34 | Quaternary C of tert-butyl group |

| ~31 | CH₃ of tert-butyl group |

| ~21 | Methyl C (-CH₃) |

IR (Infrared) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2970 | Strong | C-H stretch (aliphatic) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~700-900 | Strong | C-H out-of-plane bend (aromatic) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ (Molecular ion)[7] |

| 133 | High | [M-CH₃]⁺[7] |

| 105 | Moderate | [M-C₃H₇]⁺[7] |

dot

Conclusion

The synthesis of this compound can be effectively achieved through the Friedel-Crafts alkylation of toluene. By manipulating the reaction conditions, specifically by employing higher temperatures, the thermodynamically favored meta-isomer can be obtained in significant yields. The successful synthesis and purification can be confirmed through a combination of standard spectroscopic techniques, which provide a unique fingerprint for the molecule. This guide provides the essential information for researchers and professionals to synthesize and characterize this compound for its various applications.

References

- 1. brainly.com [brainly.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound(1075-38-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyltoluene, also known as 1-tert-butyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by a toluene backbone substituted with a tert-butyl group at the meta position.[1] This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its distinct physicochemical properties, such as its relatively high boiling point and low volatility, make it a subject of interest in diverse chemical applications.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a summary of quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its fundamental characteristics.

| Property | Value | Units |

| Molecular Weight | 148.25 | g/mol |

| Melting Point | -41 | °C |

| Boiling Point | 188.8 - 189 | °C |

| Density (at 20°C) | 0.859 - 0.87 | g/cm³ |

| Refractive Index (at 20°C) | 1.485 - 1.50 | - |

| Flash Point | 60.5 | °C |

| Vapor Pressure (at 25°C) | 0.811 | mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

Note: The ranges in values reflect data from various sources.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols for measuring the properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the test tube are at the same level.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Density

The density of a liquid can be determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume of the pycnometer is confirmed or determined by the weight of the water.

-

The pycnometer is dried on the outside and weighed again.

-

The process is repeated with this compound, ensuring the pycnometer is filled to the same volume and brought to the same temperature.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[4][5]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of combustible liquids.[3]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source

Procedure:

-

A specific volume of this compound (typically 75 mL) is placed in the test cup of the Pensky-Martens apparatus.[3]

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[2][3]

Visualizations

To aid in the understanding of experimental procedures, the following diagram illustrates a typical workflow for determining the boiling point of an organic liquid.

References

Spectroscopic Profile of 3-tert-butyltoluene: A Technical Guide

Introduction

3-tert-butyltoluene is an aromatic hydrocarbon of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 2.35 | Singlet | 3H | Methyl protons (-CH₃) |

| 1.31 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Quaternary aromatic carbon (C-C(CH₃)₃) |

| ~137 | Quaternary aromatic carbon (C-CH₃) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| 34.4 | Quaternary tert-butyl carbon (-C (CH₃)₃) |

| 31.3 | tert-Butyl methyl carbons (-C(CH₃ )₃) |

| 21.4 | Methyl carbon (-CH₃ ) |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl and methyl) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~880-750 | Strong | C-H out-of-plane bend (aromatic substitution pattern) |

Note: Predicted absorption bands based on characteristic frequencies for substituted benzenes. Actual values may vary depending on the sampling method.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | Molecular Ion [M]⁺ |

| 133 | High | [M-CH₃]⁺ (Loss of a methyl group)[1] |

| 105 | Moderate | [M-C₃H₇]⁺ (Loss of a propyl fragment)[1] |

Note: The fragmentation pattern is consistent with the cleavage of the tert-butyl group, a common fragmentation pathway for alkylbenzenes.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation (1H and 13C NMR):

-

Materials: 5-10 mg of this compound for 1H NMR (10-50 mg for 13C NMR), 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃), NMR tube, Pasteur pipette, small vial.[2][3][4][5][6][7][8]

-

Procedure:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent to the vial to dissolve the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Parameters (Typical):

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

13C NMR Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film):

-

Materials: this compound, two salt plates (e.g., NaCl or KBr), Pasteur pipette.[9][10][11][12][13]

-

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters (Typical):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (GC-MS):

-

Materials: Dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14][15][16][17][18]

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

2. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST/Wiley) for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. dem.ri.gov [dem.ri.gov]

- 16. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility and Solvent Properties of 3-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent properties of 3-tert-butyltoluene, an aromatic hydrocarbon of interest in various chemical and pharmaceutical applications. This document details its physicochemical characteristics, offers insights into its solubility in different media, and provides standardized experimental protocols for its characterization.

Core Properties of this compound

This compound, also known as m-tert-butyltoluene, is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a toluene backbone with a tert-butyl group at the meta position, imparts a high degree of chemical stability and resistance to oxidation.[1] This compound is characterized by a relatively high boiling point and low volatility compared to other aromatic hydrocarbons.[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.24 g/mol | [2] |

| CAS Number | 1075-38-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 189 °C | [3][4] |

| Melting Point | -41 °C | [3][4] |

| Density | 0.87 g/cm³ | [3] |

| Flash Point | 60.5 °C | [3] |

| Vapor Pressure | 0.811 mmHg at 25°C | [3][5] |

| Refractive Index | 1.485 - 1.496 | [3][4] |

| LogP (Octanol/Water) | 3.29250 | [3] |

Solubility Profile

General Solubility: this compound is generally described as being insoluble in water but soluble in organic solvents.[1] This is consistent with the "like dissolves like" principle, where nonpolar compounds tend to dissolve in nonpolar or weakly polar solvents.

Aqueous Solubility: The insolubility in water is a key characteristic of many aromatic hydrocarbons. For the related compound, 4-tert-butyltoluene, the water solubility is reported to be very low, in the range of 10-600 mg/L.

Organic Solvents: Based on the properties of structurally similar compounds such as tert-butylbenzene and its isomers, this compound is expected to be miscible with a variety of common organic solvents. Tert-butylbenzene is known to be soluble in ethanol, ether, hexane, and benzene.[6][7] Similarly, 4-tert-butyltoluene is soluble in alcohol.[8] It is therefore highly probable that this compound exhibits similar solubility in these and other nonpolar to moderately polar organic solvents, including:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Alcohols: Ethanol, Methanol (though potentially with lower solubility than in less polar solvents)

-

Ketones: Acetone

The presence of the bulky tert-butyl group enhances the lipophilicity of the molecule, favoring its dissolution in nonpolar environments.

Experimental Protocols for Solubility and Solvent Property Determination

For researchers requiring precise quantitative data, the following experimental protocols provide standardized methodologies for determining the solubility and key solvent properties of this compound.

Gravimetric Determination of Solubility

This method is a straightforward and reliable way to determine the solubility of a liquid solute in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials with sealed caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. An excess of the solute should remain undissolved.

-

-

Sample Collection:

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a pre-calibrated pipette.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a fume hood. Gentle heating may be applied to expedite the process, but care must be taken to avoid loss of the less volatile this compound.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial tare weight of the dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Determination of Key Solvent Properties

Standard laboratory procedures can be employed to measure the fundamental properties of this compound as a solvent.

-

Density: Use a calibrated pycnometer or a digital density meter. Measure the mass of a known volume of the liquid at a controlled temperature.

-

Viscosity: Employ a viscometer, such as a Cannon-Fenske or Ubbelohde viscometer, in a constant temperature bath to measure the time it takes for a specific volume of the liquid to flow through a capillary.

-

Refractive Index: Use an Abbe refractometer to measure the refractive index at a specified temperature and wavelength (typically the sodium D-line).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel solvent, applicable to this compound.

Caption: Workflow for the characterization of this compound as a solvent.

Applications in Research and Development

The properties of this compound make it a candidate for several applications in research and drug development:

-

Non-polar Solvent: Its non-polar nature and relatively high boiling point make it a suitable solvent for organic reactions involving non-polar reactants and requiring elevated temperatures.

-

Intermediate in Organic Synthesis: It serves as a starting material in the synthesis of more complex molecules, where the tert-butyl and methyl groups can direct further chemical transformations on the aromatic ring.

-

Component in Formulations: In drug development, its lipophilic character could be utilized in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs), although its toxicological profile would need to be carefully considered.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It may cause skin and respiratory irritation upon exposure. Users should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. CAS 1075-38-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1075-38-3 [amp.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-tert-butyl toluene, 98-51-1 [thegoodscentscompany.com]

An In-depth Technical Guide on the Thermodynamic Stability of Tert-Butyltoluene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of the ortho-, meta-, and para- isomers of tert-butyltoluene. The document presents quantitative thermodynamic data, details the experimental methodologies for their determination, and illustrates the stability relationships through a logical diagram. This information is crucial for professionals in chemical research and drug development, where understanding isomeric stability is paramount for reaction pathway optimization, product yield prediction, and the synthesis of pure, stable compounds.

Core Findings: Isomer Stability

The thermodynamic stability of the tert-butyltoluene isomers is determined by their relative standard enthalpies of formation (ΔHf°). A lower enthalpy of formation corresponds to a more stable isomer. Experimental data indicates that para-tert-butyltoluene is the most thermodynamically stable isomer, followed by meta-tert-butyltoluene, with ortho-tert-butyltoluene being the least stable. This stability trend is primarily attributed to steric hindrance.

In the ortho- isomer, the bulky tert-butyl group and the adjacent methyl group are in close proximity, leading to significant steric strain and a higher enthalpy of formation. This steric repulsion is reduced in the meta- isomer where the groups are separated by one carbon atom on the benzene ring. The para- isomer is the most stable as the methyl and tert-butyl groups are positioned opposite to each other, minimizing steric interactions.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic data for the three isomers of tert-butyltoluene.

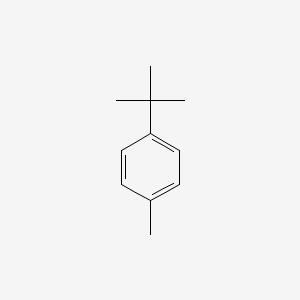

| Isomer | Structure | IUPAC Name | CAS Number | Standard Enthalpy of Formation (Gas, 298.15 K), ΔHf° (kJ/mol) |

| ortho-tert-Butyltoluene |  | 1-(1,1-dimethylethyl)-2-methylbenzene | 1074-92-6 | -43.1 ± 1.8 |

| meta-tert-Butyltoluene |  | 1-(1,1-dimethylethyl)-3-methylbenzene | 1075-38-3 | -53.6 ± 1.7 |

| para-tert-Butyltoluene |  | 1-(1,1-dimethylethyl)-4-methylbenzene | 98-51-1 | -57.0 ± 2.0[1] |

Experimental Protocols

The determination of the thermodynamic stability of tert-butyltoluene isomers relies on precise experimental techniques. The two primary methods employed are isomerization equilibrium studies and combustion calorimetry.

Isomerization Equilibrium Studies

This method involves establishing a chemical equilibrium between the isomers and analyzing the composition of the equilibrium mixture.

1. Catalyst Preparation and Activation:

-

A suitable acid catalyst, such as a chloroaluminate ionic liquid or a solid acid catalyst like Amberlyst-15, is chosen to facilitate the isomerization reaction.

-

The catalyst is activated according to established procedures, which may involve heating under vacuum to remove moisture and adsorbed impurities.

2. Reaction Setup:

-

A known quantity of a pure tert-butyltoluene isomer (or a mixture of known composition) is placed in a sealed glass vial or a stirred reactor.

-

A catalytic amount of the activated catalyst (typically around 30% by weight of the hydrocarbon mixture) is added to the reactor.

-

The system is then thermostatted at a specific temperature with high precision (±0.1 K).

3. Equilibration:

-

The reaction mixture is periodically agitated or continuously stirred to ensure thorough mixing and to facilitate the attainment of equilibrium.

-

The system is maintained at the set temperature for a sufficient duration to ensure that the composition of the isomer mixture becomes constant, indicating that equilibrium has been reached. The time to reach equilibrium can range from hours to days depending on the temperature and catalyst activity.

4. Sampling and Analysis:

-

At regular intervals, small samples of the reaction mixture are carefully withdrawn.

-

The samples are immediately quenched to halt the isomerization reaction. This can be achieved by rapid cooling or by adding a reaction inhibitor.

-

The composition of the isomer mixture in each sample is determined using gas chromatography (GC) equipped with a capillary column and a flame ionization detector (FID).

5. Determination of Equilibrium Constants and Thermodynamic Parameters:

-

The equilibrium mole fractions of the ortho-, meta-, and para- isomers are determined from the GC analysis of the equilibrated mixture.

-

The equilibrium constant (K) for the isomerization reactions (e.g., ortho ⇌ meta, meta ⇌ para) is calculated from the equilibrium concentrations.

-

The experiments are repeated at several different temperatures.

-

The standard Gibbs free energy change (ΔG°) for each isomerization reaction is calculated from the equilibrium constant at each temperature using the equation: ΔG° = -RTlnK.

-

The standard enthalpy change (ΔH°) and entropy change (ΔS°) for the reactions are determined from the temperature dependence of the equilibrium constant using the van't Hoff equation: lnK = -ΔH°/RT + ΔS°/R.

Combustion Calorimetry

This technique involves measuring the heat released during the complete combustion of a known amount of each isomer.

1. Sample Preparation:

-

A precise mass of the pure tert-butyltoluene isomer is determined using an analytical balance.

-

The sample is encapsulated in a container of known combustion characteristics, such as a gelatin capsule or a thin polyester bag.

2. Calorimeter Setup:

-

The encapsulated sample is placed in a platinum crucible inside a high-pressure oxygen bomb calorimeter.

-

A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

3. Combustion and Temperature Measurement:

-

The bomb is placed in a well-insulated water jacket of the calorimeter, and the system is allowed to reach thermal equilibrium.

-

The initial temperature of the water is measured with high precision.

-

The sample is ignited electrically.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a constant final temperature is reached.

4. Data Analysis and Calculation of Enthalpy of Combustion:

-

The heat capacity of the calorimeter is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released during the combustion of the tert-butyltoluene isomer is calculated from the temperature rise of the calorimeter and its heat capacity, after correcting for the heat of combustion of the capsule and the fuse wire.

-

The standard enthalpy of combustion (ΔHc°) is calculated per mole of the isomer.

5. Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔHf°) of the isomer is calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Mandatory Visualization

The following diagram illustrates the logical relationship of the thermodynamic stabilities of the tert-butyltoluene isomers based on their relative energy levels.

Caption: Relative energy levels and isomerization pathways of tert-butyltoluene isomers.

References

An In-depth Technical Guide to the Historical Synthesis of 3-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 3-tert-butyltoluene, also known as m-tert-butyltoluene. The primary historical route to this compound has been the Friedel-Crafts alkylation of toluene, a reaction that typically yields a mixture of isomers. This document will delve into the specifics of this reaction, including the catalysts, alkylating agents, and reaction conditions that influence the formation of the desired meta-isomer. Furthermore, it will explore the historical significance of isomer separation and the isomerization of other tert-butyltoluene isomers as a viable pathway to obtaining this compound.

Friedel-Crafts Alkylation of Toluene: The Principal Historical Route

The cornerstone of historical tert-butyltoluene synthesis is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the toluene ring. While the methyl group of toluene is an ortho-para directing group, the steric hindrance of the bulky tert-butyl group significantly influences the isomer distribution of the products.

Historically, the reaction was typically carried out using a variety of alkylating agents and strong acid catalysts.

Common Alkylating Agents:

-

tert-Butyl chloride

-

Isobutylene

-

tert-Butyl alcohol

Traditional Catalysts:

-

Lewis Acids: Anhydrous aluminum chloride (AlCl₃) has been the most extensively used catalyst.

-

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) has also been a common choice.

The reaction generally produces a mixture of 4-tert-butyltoluene (para), this compound (meta), and a smaller amount of 2-tert-butyltoluene (ortho). The relative proportions of these isomers are highly dependent on the reaction conditions.

Influence of Reaction Conditions on Isomer Distribution

Early research into the Friedel-Crafts tert-butylation of toluene revealed that the isomer distribution is not static and can be manipulated by altering the reaction parameters.

-

Temperature: Temperature is a critical factor. Lower temperatures tend to favor the kinetically controlled product, which is often the para-isomer due to the directing effect of the methyl group. However, at higher temperatures, thermodynamic equilibrium can be established, leading to an enrichment of the more stable meta-isomer. This is because this compound is thermodynamically more stable than its para and ortho counterparts.

-

Catalyst Concentration and Activity: The choice and amount of catalyst also play a crucial role. Stronger Lewis or Brønsted acids can promote isomerization of the initially formed products, thus influencing the final isomer ratio.

Historical Experimental Protocol for Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

The following protocol is a representative example of a historical method for the synthesis of tert-butyltoluene, which would yield a mixture of isomers including this compound.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Dilute hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap to absorb evolved HCl) is charged with anhydrous toluene and anhydrous aluminum chloride.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

tert-Butyl chloride is added dropwise from the dropping funnel to the stirred toluene-catalyst mixture over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a controlled temperature. The specific temperature would be varied to influence the isomer ratio, with higher temperatures generally favoring the meta isomer.

-

The reaction is quenched by slowly pouring the reaction mixture onto crushed ice.

-

The organic layer is separated and washed successively with dilute hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water until neutral.

-

The washed organic layer is dried over anhydrous calcium chloride.

-

The dried liquid is then subjected to fractional distillation to separate the unreacted toluene and the different tert-butyltoluene isomers.

Quantitative Data from Historical Syntheses

The following table summarizes representative data on the isomer distribution in the Friedel-Crafts tert-butylation of toluene under various historical conditions. It is important to note that precise yields and isomer ratios varied depending on the specific experimental setup and analytical methods of the time.

| Catalyst | Alkylating Agent | Temperature (°C) | Isomer Distribution (approx. %) |

| Ortho | |||

| AlCl₃ | tert-Butyl Chloride | 0 | 5 |

| AlCl₃ | tert-Butyl Chloride | 80 | <5 |

| H₂SO₄ | Isobutylene | 25 | <5 |

Isomerization of tert-Butyltoluene Isomers

Recognizing that the direct alkylation of toluene often produced a mixture of isomers, historical methods also focused on the isomerization of the more readily available 4-tert-butyltoluene to the desired this compound. This process is typically acid-catalyzed and relies on the greater thermodynamic stability of the meta-isomer.

Historical Experimental Protocol for the Isomerization of 4-tert-butyltoluene

Materials:

-

4-tert-Butyltoluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous solvent (e.g., hexane)

Procedure:

-

A solution of 4-tert-butyltoluene in an anhydrous solvent is placed in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

A catalytic amount of anhydrous aluminum chloride is added to the solution.

-

A slow stream of anhydrous hydrogen chloride gas is passed through the stirred mixture.

-

The reaction is heated to a specific temperature (e.g., 50-100 °C) and maintained for several hours to allow for equilibration of the isomers.

-

After the reaction period, the mixture is cooled and quenched by the addition of ice.

-

The organic layer is worked up as described in the Friedel-Crafts alkylation protocol (washing and drying).

-

The resulting mixture of tert-butyltoluene isomers is then separated by careful fractional distillation.

Separation of Isomers

A significant challenge in the historical synthesis of this compound was the separation of the isomeric mixture. Due to the close boiling points of the isomers, efficient fractional distillation was the primary method employed. The development of more sophisticated distillation columns and techniques was crucial for obtaining pure this compound.

Reaction Mechanisms and Logical Workflows

The historical synthesis of this compound can be understood through the following signaling pathways and logical workflows, illustrated using Graphviz.

Caption: Friedel-Crafts alkylation of toluene to form tert-butyltoluene isomers.

Caption: Acid-catalyzed isomerization of 4-tert-butyltoluene to this compound.

Caption: General experimental workflow for historical this compound synthesis.

Conclusion

The historical synthesis of this compound has been intrinsically linked to the development and understanding of the Friedel-Crafts alkylation reaction. While not typically the primary product, its formation could be enhanced by manipulating reaction conditions, particularly by employing higher temperatures to favor thermodynamic control. Furthermore, the acid-catalyzed isomerization of the more readily formed 4-tert-butyltoluene provided a viable alternative route. The purification of this compound from the resulting isomeric mixture relied heavily on the efficiency of fractional distillation, a technique that was critical to the advancement of organic synthesis in the early 20th century. This guide provides a foundational understanding of these historical methods for professionals in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and expected outcomes for the electrophilic substitution reactions of 3-tert-butyltoluene. Given the relative scarcity of published data specifically for the 3-isomer compared to its 4-tert-butyl counterpart, this document extrapolates from established chemical principles and documented procedures for structurally similar aromatic compounds.

Core Principles: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) substituents. Both are alkyl groups and therefore act as ortho, para-directors and activators of the aromatic ring.[1] This is due to their electron-donating inductive effects and hyperconjugation.

However, the steric hindrance imposed by the bulky tert-butyl group is a significant factor, impeding electrophilic attack at the positions ortho to it (C2 and C4). The methyl group, being smaller, presents less of a steric barrier.[1] Consequently, the substitution pattern is a result of the interplay between electronic activation and steric hindrance.

The available positions on the this compound ring and their relative activation are as follows:

-

C2: Ortho to the methyl group and ortho to the tert-butyl group. Highly sterically hindered.

-

C4: Ortho to the tert-butyl group and meta to the methyl group. Sterically hindered.

-

C5: Para to the methyl group and meta to the tert-butyl group. Electronically activated by the methyl group.

-

C6: Ortho to the methyl group and meta to the the tert-butyl group. Less sterically hindered than C2 and C4.

Based on these factors, electrophilic attack is most likely to occur at the C5 and C6 positions, with the C4 and C2 positions being significantly less favored due to steric hindrance.

Nitration of this compound

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Predicted Isomer Distribution

The nitration of this compound is expected to yield a mixture of isomers. The primary products are anticipated to be 5-tert-butyl-2-nitrotoluene and 3-tert-butyl-2-nitrotoluene, resulting from attack at the C6 and C5 positions, respectively. Due to the steric bulk of the tert-butyl group, substitution at the C2 and C4 positions is expected to be minor.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of substituted toluenes.

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 10 g of this compound to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reaction Mechanism: Nitration

Caption: Mechanism of Nitration of this compound.

Halogenation of this compound

Electrophilic halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination.

Predicted Isomer Distribution

Similar to nitration, halogenation is expected to occur primarily at the C5 and C6 positions, yielding 5-tert-butyl-2-halotoluene and 3-tert-butyl-2-halotoluene as the major products.

Experimental Protocol: Bromination

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (or another suitable inert solvent)

-

Saturated Sodium Thiosulfate solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a gas trap, dissolve 10 g of this compound in 50 mL of carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (or a few iron filings).

-

From the dropping funnel, add a solution of bromine (molar equivalent to the substrate) in carbon tetrachloride dropwise with stirring at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the bromine color disappears and the evolution of HBr gas ceases.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Reaction Mechanism: Halogenation

Caption: Mechanism of Bromination of this compound.

Sulfonation of this compound

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (oleum) or concentrated sulfuric acid. This reaction is reversible.

Predicted Isomer Distribution

The sulfonation of this compound is expected to yield a mixture of sulfonic acids, with substitution favored at the sterically less hindered and electronically activated positions (C5 and C6). A potential side reaction is dealkylation, where the tert-butyl group is removed under the strongly acidic conditions.

Experimental Protocol: Sulfonation

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Sodium Chloride

Procedure:

-

In a flask equipped with a stirrer, cool 10 g of this compound in an ice bath.

-

Slowly add 20 mL of fuming sulfuric acid with vigorous stirring, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate. If not, it can be salted out by adding sodium chloride.

-

Collect the solid product by filtration and wash it with a small amount of cold water.

-

The product can be purified by recrystallization from water.

Reaction Mechanism: Sulfonation

Caption: Mechanism of Sulfonation of this compound.

Friedel-Crafts Reactions of this compound

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. The two main types are alkylation and acylation.[2]

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) to the aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃. This reaction is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements.

Acylation of this compound with a reagent like acetyl chloride is expected to be highly regioselective, with the acetyl group adding to the C5 position (para to the methyl group) to minimize steric hindrance.

Materials:

-

This compound

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a dry three-necked flask with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the flask and cool in an ice bath.

-

Add this compound (1 equivalent) to the cooled suspension.

-

Add acetyl chloride (1 equivalent) dropwise from the dropping funnel with stirring, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purify the resulting ketone by distillation or column chromatography.

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data Summary

| Reaction | Electrophile | Major Products (Predicted) | Minor Products (Predicted) | Expected Yield |

| Nitration | NO₂⁺ | 5-tert-butyl-2-nitrotoluene, 3-tert-butyl-2-nitrotoluene | 3-tert-butyl-4-nitrotoluene, 2-tert-butyl-4-nitrotoluene | Good to Excellent |

| Bromination | Br⁺ | 5-tert-butyl-2-bromotoluene, 3-tert-butyl-2-bromotoluene | 3-tert-butyl-4-bromotoluene, 2-tert-butyl-4-bromotoluene | Good |

| Sulfonation | SO₃ | 5-tert-butyltoluene-2-sulfonic acid, this compound-2-sulfonic acid | Dealkylation products | Moderate to Good |

| Friedel-Crafts Acylation | RCO⁺ | 5-tert-butyl-2-acyltoluene | Other isomers | Good to Excellent |

Note: Yields and isomer distributions are highly dependent on specific reaction conditions such as temperature, reaction time, and the choice of catalyst and solvent.

Conclusion

The electrophilic substitution reactions of this compound are dictated by the interplay of the activating and ortho, para-directing effects of the methyl and tert-butyl groups, with steric hindrance from the bulky tert-butyl group playing a crucial role in determining the regiochemical outcome. Substitution is strongly favored at the positions ortho and para to the methyl group and meta to the tert-butyl group (C5 and C6). The provided experimental protocols, adapted from well-established procedures for similar substrates, offer a solid foundation for the synthesis and investigation of this compound derivatives. Further experimental work is necessary to determine the precise isomer distributions and optimize reaction yields for each specific transformation.

References

An In-depth Technical Guide to the Environmental Impact and Toxicity of 3-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and toxicity of 3-tert-butyltoluene. Due to a paucity of data on this compound specifically, this document synthesizes available information on the compound itself, its isomers (notably p-tert-butyltoluene), and structurally related aromatic hydrocarbons such as toluene. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating ecotoxicological data, mammalian toxicity profiles, and environmental fate information. Detailed experimental protocols based on established OECD guidelines are provided to facilitate further research. Additionally, this guide presents hypothesized signaling pathways for neurotoxicity and a general schematic for the aerobic biodegradation of aromatic hydrocarbons, visualized using Graphviz (DOT language), to elucidate potential mechanisms of action and environmental transformation. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

This compound, an alkylated aromatic hydrocarbon, is utilized in various industrial applications, including as a solvent and a chemical intermediate. Its presence in the environment, primarily through industrial discharge and accidental spills, necessitates a thorough understanding of its potential ecological and health impacts. This guide aims to provide a detailed technical examination of the environmental fate and toxicological properties of this compound, drawing upon data from related compounds where necessary to build a comprehensive profile.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | TCI |

| Boiling Point | 188-189 °C | TCI |

| Melting Point | -52 °C | TCI |

| Flash Point | 60 °C (closed cup) | TCI |

| Water Solubility | Low (estimated) | Inferred from structure |

| log Kow (Octanol-Water Partition Coefficient) | ~4.5 (estimated) | Inferred from structure |

Environmental Fate and Ecotoxicity

The environmental persistence, bioaccumulation potential, and ecotoxicity of this compound are critical parameters for assessing its overall environmental risk.

Environmental Fate

| Parameter | Summary of Findings |

| Biodegradation | While specific data for this compound is limited, aromatic hydrocarbons like toluene are known to undergo aerobic biodegradation. The process is typically initiated by monooxygenase or dioxygenase enzymes, leading to the formation of catechol intermediates, which are then further metabolized. The tert-butyl group may present steric hindrance, potentially slowing the degradation rate compared to simpler alkylbenzenes. |

| Bioaccumulation | With an estimated log Kow of approximately 4.5, this compound is expected to have a moderate to high potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of this potential. While a specific BCF for this compound has not been identified in the literature, chemicals with a log Kow in this range often exhibit significant bioconcentration. |

| Mobility | Due to its low water solubility and moderate vapor pressure, this compound is expected to partition to soil and sediment in aquatic environments. It also has the potential to volatilize into the atmosphere. |

Ecotoxicity

Quantitative ecotoxicity data for this compound is scarce. The following table includes data for the closely related compound 3-tert-butylphenol to provide an indication of potential aquatic toxicity.

| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Reference |

| Vibrio fischeri (bacterium) | EC50 | 0.83 | 5 min | Microtox Assay | --INVALID-LINK-- |

| Daphnia magna (water flea) | EC50 | 3.6 | 48 h | OECD 202 | --INVALID-LINK-- |

| Pimephales promelas (fathead minnow) | LC50 | 2.9 | 96 h | OECD 203 | --INVALID-LINK-- |

Note: The data presented is for 3-tert-butylphenol, a structurally similar compound.

Mammalian Toxicity

The toxicity profile of this compound in mammals is primarily understood through data on its isomers and related compounds. The primary routes of exposure are inhalation and dermal contact.

Acute Toxicity

| Route | Endpoint | Species | Value | GHS Classification | Reference |

| Oral | LD50 | Rat | Data not available | Harmful if swallowed (Category 4) | Inferred from GHS |

| Dermal | LD50 | Rabbit | Data not available | Toxic in contact with skin (Category 3) | Inferred from GHS |

| Inhalation | LC50 | Rat | Data not available | Toxic if inhaled (Category 3) | Inferred from GHS |

GHS classifications are based on notifications to the ECHA C&L Inventory for this compound.

Sub-chronic and Chronic Toxicity

Studies on the related compound p-tert-butyltoluene indicate that prolonged exposure may lead to adverse effects on the liver, kidneys, and central nervous system.[1]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the environmental impact and toxicity of aromatic hydrocarbons like this compound.

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of this compound to aquatic organisms.

Test Organisms:

-

Fish: Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas) (OECD 203).

-

Invertebrate: Daphnia magna (OECD 202).

-

Algae: Pseudokirchneriella subcapitata (OECD 201).

Methodology (General):

-

Test Substance Preparation: Due to its low water solubility, a stock solution of this compound is prepared in a suitable solvent (e.g., acetone, dimethylformamide) at a concentration that does not exceed the solvent's no-effect level. The stock solution is then used to prepare a series of test concentrations in the test medium. A solvent control is run in parallel.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15±1°C for rainbow trout, 20±1°C for Daphnia magna, 21-24°C for algae).

-

pH: Maintained within a narrow range (e.g., 7.5 - 8.5).

-

Light: A defined photoperiod is used (e.g., 16h light: 8h dark for fish and daphnia; continuous illumination for algae).

-

-

Exposure: Test organisms are exposed to a range of concentrations of this compound for a specified duration (96 hours for fish, 48 hours for Daphnia, 72 hours for algae).

-

Observations:

-

Fish: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Daphnia magna: Immobilization is recorded at 24 and 48 hours.

-

Algae: Growth inhibition is determined by measuring cell density or a surrogate parameter (e.g., fluorescence) at the end of the test.

-

-

Data Analysis: The LC50 (for fish) or EC50 (for Daphnia and algae) and their 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Ready Biodegradability Testing

Objective: To assess the potential for this compound to undergo rapid biodegradation in an aerobic aqueous environment.

Test Method: OECD 301F - Manometric Respirometry Test.

Methodology:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the supernatant is used as the microbial inoculum.

-

Test Setup: The test substance is added to a mineral medium in a respirometer flask, along with the inoculum. The final concentration of the test substance is typically 100 mg/L. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel. A toxicity control (test substance + reference substance) is also included.

-

Incubation: The flasks are incubated at a constant temperature (20±1°C) in the dark for 28 days. The oxygen consumption is measured continuously by the respirometer.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Visualizations of Pathways and Workflows

Hypothesized Signaling Pathway for Neurotoxicity

The neurotoxic effects of toluene, a related aromatic hydrocarbon, are thought to involve interactions with several neurotransmitter systems and the induction of mitochondrial dysfunction.[2][3] This diagram illustrates a hypothesized signaling pathway for the neurotoxicity of this compound, extrapolating from the known mechanisms of toluene.

Caption: Hypothesized neurotoxicity pathway of this compound.

General Aerobic Biodegradation Pathway of Aromatic Hydrocarbons

The aerobic biodegradation of aromatic hydrocarbons like toluene typically proceeds through a series of enzymatic reactions, leading to the formation of central metabolites that can enter the Krebs cycle.[4][5]

Caption: Aerobic biodegradation pathway for aromatic hydrocarbons.

Environmental Risk Assessment Workflow

This diagram outlines a typical workflow for assessing the environmental risk of a chemical substance like this compound.

Caption: Workflow for environmental risk assessment.

Conclusion

This technical guide has synthesized the available information on the environmental impact and toxicity of this compound. While specific data for this compound are limited, by examining its isomers and related aromatic hydrocarbons, a preliminary assessment of its potential hazards can be made. It is likely to be harmful to aquatic organisms and has a potential for bioaccumulation. In mammals, it is classified as harmful if swallowed and toxic in contact with skin or if inhaled. The provided experimental protocols and conceptual pathway diagrams offer a framework for future research to fill the existing data gaps. Further empirical studies are crucial to accurately characterize the environmental risk and toxicological profile of this compound.

References

- 1. nj.gov [nj.gov]

- 2. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neurotoxicity induced by toluene: In silico and in vivo evidences of mitochondrial dysfunction and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BTEX Metabolism Metapathway Map [eawag-bbd.ethz.ch]

Quantum Mechanical Insights into the Structural and Electronic Landscape of 3-tert-Butyltoluene

A Technical Guide for Researchers in Chemical and Pharmaceutical Sciences

Introduction

3-tert-Butyltoluene is an aromatic hydrocarbon of interest in various domains of chemical synthesis and materials science. A thorough understanding of its three-dimensional structure, conformational stability, and electronic properties at the quantum mechanical level is paramount for predicting its reactivity, designing novel derivatives, and understanding its interactions in complex chemical environments. This technical whitepaper provides an in-depth guide to the quantum mechanical calculations of the this compound structure, offering a foundational dataset for researchers, scientists, and professionals in drug development.

Predicting the most stable arrangement of atoms in a molecule is a crucial task in quantum chemistry, as the molecular geometry is the starting point for simulating many molecular properties. This guide outlines the theoretical framework and computational methodology for obtaining the optimized geometry, vibrational frequencies, and electronic characteristics of this compound. Furthermore, it details the experimental protocols for the synthesis and spectroscopic characterization of this compound, providing a basis for the validation of the theoretical data. The integration of computational and experimental data is a powerful approach, where computational predictions can guide experimental design, and experimental results, in turn, validate and refine computational models.[1][2]

Computational Methodology

The quantum mechanical calculations presented herein were performed using Density Functional Theory (DFT), a robust method that balances computational cost and accuracy for systems of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-31G(d) basis set. This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules.

Geometry optimization is an iterative process that seeks to find the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to a local energy minimum.[3][4] The process begins with an initial guess of the molecular structure and iteratively adjusts atomic positions to lower the total energy until convergence criteria are met.[1][4] Following the geometry optimization, vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated to assess the molecule's electronic behavior.

The general workflow for such a computational study is depicted below.

Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from the simulated quantum mechanical calculations for the ground-state structure of this compound.

Optimized Geometry